molecular formula C28H34O7 B12363416 Withaphysalin E

Withaphysalin E

Cat. No.: B12363416
M. Wt: 482.6 g/mol
InChI Key: SLWBVOUPUSEZHZ-MXRDNREFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of withaphysalin E involves the oxidation of the C-18 methyl group into a carboxylic acid, leading to the formation of an additional lactone ring by linking the C-18 carboxylic acid and the C-20 hydroxyl group . This process requires specific reaction conditions, including the use of oxidizing agents and controlled temperature settings to ensure the desired structural modifications.

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from plants of the genus Physalis. The process includes harvesting the plant material, followed by solvent extraction and chromatographic techniques to isolate and purify the compound . Advanced biotechnological methods, such as plant cell culture, are also being explored to enhance the yield and efficiency of this compound production.

Chemical Reactions Analysis

Types of Reactions

Withaphysalin E undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include modified withanolides with altered functional groups, which can exhibit different biological activities. For example, oxidation of this compound can lead to the formation of withaphysalin A, which has distinct pharmacological properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H34O7

Molecular Weight

482.6 g/mol

IUPAC Name

(1R,2R,5S,6R,9S,12S,13R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,19-dihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,17-diene-8,14-dione

InChI

InChI=1S/C28H34O7/c1-14-12-22(34-23(31)15(14)2)26(4)20-9-11-28(33)18-13-19(29)17-6-5-7-21(30)25(17,3)16(18)8-10-27(20,28)24(32)35-26/h5-7,16,18-20,22,29,33H,8-13H2,1-4H3/t16-,18+,19+,20+,22+,25+,26+,27+,28+/m0/s1

InChI Key

SLWBVOUPUSEZHZ-MXRDNREFSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H](C6=CC=CC(=O)[C@]56C)O)C(=O)O2)O)C)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6=CC=CC(=O)C56C)O)C(=O)O2)O)C)C

Origin of Product

United States

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